molecular formula C14H20ClNO3S B3927354 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Cat. No. B3927354
M. Wt: 317.8 g/mol
InChI Key: MGLCCAKXJKCLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. It has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is not fully understood. However, it is believed to act by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. It may also act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal studies. It has also been shown to have anticonvulsant activity and to reduce neuropathic pain. Additionally, it has been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine in lab experiments include its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. Additionally, it has been found to have selective serotonin reuptake inhibitor activity and to inhibit acetylcholinesterase. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine include investigating its potential as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and safer analogs. Finally, studies should be conducted to evaluate the potential side effects and toxicity of this compound.
In conclusion, this compound is a chemical compound that has potential applications in pharmacology and medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and selective serotonin reuptake inhibitor activity. However, further research is needed to fully understand its mechanism of action and to develop more effective and safer analogs.

Scientific Research Applications

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neuropathic pain and as an anticonvulsant agent. Additionally, it has been investigated for its use as a selective serotonin reuptake inhibitor (SSRI) and as an inhibitor of the enzyme acetylcholinesterase.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-10-5-4-6-11(2)16(10)20(17,18)14-9-12(15)7-8-13(14)19-3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCCAKXJKCLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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